molecular formula C19H15F2NO2S B11494384 1-(2,4-difluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2,4-difluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11494384
M. Wt: 359.4 g/mol
InChI Key: MOEJLAMXQFFKIC-UHFFFAOYSA-N
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Description

1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, a thiophene ring, and an octahydroquinoline core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the octahydroquinoline core, followed by the introduction of the difluorophenyl and thiophene groups. Common reagents used in these reactions include fluorinating agents, thiophene derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.

Chemical Reactions Analysis

1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The difluorophenyl and thiophene groups can undergo substitution reactions with nucleophiles or electrophiles, leading to various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Scientific Research Applications

1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Differing by the position of the thiophene ring.

    1-(2,4-DIFLUOROPHENYL)-4-(FURAN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Featuring a furan ring instead of a thiophene ring.

    1-(2,4-DIFLUOROPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Containing a pyridine ring instead of a thiophene ring.

These comparisons highlight the uniqueness of 1-(2,4-DIFLUOROPHENYL)-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE in terms of its structural and functional properties.

Properties

Molecular Formula

C19H15F2NO2S

Molecular Weight

359.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H15F2NO2S/c20-12-4-5-15(14(21)8-12)22-16-2-1-3-17(23)19(16)13(9-18(22)24)11-6-7-25-10-11/h4-8,10,13H,1-3,9H2

InChI Key

MOEJLAMXQFFKIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CSC=C4)C(=O)C1

Origin of Product

United States

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